2-Cyano-3-(2-methoxyphenyl)-N-(1-phenylethyl)acrylamide
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Overview
Description
2-Cyano-3-(2-methoxyphenyl)-N-(1-phenylethyl)acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a cyano group, a methoxyphenyl group, and a phenylethyl group attached to the acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(2-methoxyphenyl)-N-(1-phenylethyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzaldehyde, phenylethylamine, and acrylonitrile.
Condensation Reaction: The first step involves the condensation of 2-methoxybenzaldehyde with phenylethylamine to form an imine intermediate.
Acrylation: The imine intermediate is then reacted with acrylonitrile under basic conditions to form the desired acrylamide product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Batch Reactors: The reaction is carried out in large batch reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Reactors: Continuous flow reactors offer advantages such as improved reaction efficiency, better heat management, and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(2-methoxyphenyl)-N-(1-phenylethyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of primary or secondary amines, alcohols.
Substitution: Formation of substituted acrylamides with different functional groups.
Scientific Research Applications
2-Cyano-3-(2-methoxyphenyl)-N-(1-phenylethyl)acrylamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and copolymers, with specific properties for applications in coatings, adhesives, and electronics.
Biological Research: The compound is investigated for its biological activity, including its effects on cellular processes and its potential as a biochemical probe.
Industrial Applications: It is used as an intermediate in the synthesis of other chemical compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(2-methoxyphenyl)-N-(1-phenylethyl)acrylamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific biological activity.
Comparison with Similar Compounds
2-Cyano-3-(2-methoxyphenyl)-N-(1-phenylethyl)acrylamide can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
- 2-Cyano-3-(2-hydroxyphenyl)-N-(1-phenylethyl)acrylamide
- 2-Cyano-3-(2-chlorophenyl)-N-(1-phenylethyl)acrylamide
- 2-Cyano-3-(2-nitrophenyl)-N-(1-phenylethyl)acrylamide
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Uniqueness
- The presence of the methoxy group in this compound imparts unique electronic and steric properties, influencing its reactivity and biological activity.
- The compound’s specific substitution pattern may result in distinct interactions with molecular targets, leading to different biological effects compared to its analogs.
Properties
Molecular Formula |
C19H18N2O2 |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
(E)-2-cyano-3-(2-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide |
InChI |
InChI=1S/C19H18N2O2/c1-14(15-8-4-3-5-9-15)21-19(22)17(13-20)12-16-10-6-7-11-18(16)23-2/h3-12,14H,1-2H3,(H,21,22)/b17-12+ |
InChI Key |
XJOBAQOZAGRSCM-SFQUDFHCSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC=CC=C2OC)/C#N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=CC=C2OC)C#N |
Origin of Product |
United States |
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